2-Bromo-3-methylbenzoic acid
Overview
Description
2-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methyl group at the third position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction. The process involves the following steps :
Bromination: 2-Bromo-4-nitrotoluene is prepared by brominating p-nitrotoluene in the presence of iron powder.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include substituted benzoic acids or benzyl derivatives.
Reduction: Products include alcohols or amines.
Oxidation: Products include carboxylic acids or other oxidized compounds.
Scientific Research Applications
2-Bromo-3-methylbenzoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 2-Bromo-3-fluorobenzoic acid
- 2-Bromo-3-chlorobenzoic acid
Uniqueness
2-Bromo-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require precise structural features .
Properties
IUPAC Name |
2-bromo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370813 | |
Record name | 2-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-39-1 | |
Record name | 2-Bromo-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for obtaining 2-bromo-3-methylbenzoic acid?
A1: The research outlines two distinct synthesis pathways for this compound:
- Direct Oxidation: Aqueous sodium dichromate can oxidize 2-bromo-m-xylene under carbon dioxide pressure, yielding 2-bromoisophthalic acid. []
- Multi-Step Synthesis: This approach involves the NBS-bromination of 2-bromo-m-xylene, followed by Sommelet oxidation to an aldehyde intermediate. A final potassium permanganate oxidation yields this compound. []
Q2: What is the role of 2-bromo-4-nitrotoluene in the synthesis of this compound?
A2: While not explicitly described in the provided abstract, 2-bromo-4-nitrotoluene likely serves as a precursor in the synthesis of this compound. [] Further synthetic steps, such as nitro group reduction followed by oxidation of the methyl group, would be required to obtain the final product.
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